Compound 919278 - 2189366-77-4

Compound 919278

Catalog Number: EVT-2743980
CAS Number: 2189366-77-4
Molecular Formula: C18H16N4O2
Molecular Weight: 320.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Compound 919278 is a small molecule that has garnered attention in recent research for its role as a specific inhibitor of the lymphotoxin β receptor and tumor necrosis factor signaling pathways. This compound is classified within the category of molecular glue degraders, which are designed to modulate protein interactions and influence cellular processes such as transcriptional regulation.

Source and Classification

Compound 919278 was identified through high-content phenotypic screening, which highlighted its ability to inhibit the binding of cyclin K and cyclin-dependent kinase 12 to their respective targets. This compound is classified as a selective inhibitor within the realm of targeted therapies, particularly in the context of noncanonical nuclear factor kappa B signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of compound 919278 involves a multi-step organic synthesis process. While specific synthetic routes are not fully detailed in the available literature, typical methods for such compounds include:

  • Stepwise synthesis: Utilizing various chemical reactions such as coupling reactions, reduction, and functional group modifications.
  • Purification: Employing chromatographic techniques to isolate the desired compound from reaction mixtures.

Technical details regarding the exact reagents and conditions used in the synthesis of compound 919278 remain proprietary or unpublished in open literature.

Molecular Structure Analysis

Structure and Data

  • Core structure: Often characterized by a central scaffold that facilitates binding to target proteins.
  • Functional groups: Specific moieties that enhance binding affinity and selectivity towards cyclin-dependent kinase 12 and its associated proteins.

Detailed structural data would typically include parameters such as molecular weight, formula, and three-dimensional conformation obtained through techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy.

Chemical Reactions Analysis

Reactions and Technical Details

Compound 919278 participates in several biochemical reactions, primarily involving:

  • Inhibition of protein-protein interactions: By binding to cyclin-dependent kinase 12, it disrupts normal signaling pathways associated with lymphotoxin β receptor activation.
  • Modulation of transcriptional regulation: It influences downstream effects on gene expression by altering the activity of key transcription factors involved in inflammatory responses.

The technical details surrounding these reactions would typically involve kinetic studies to determine binding affinities (e.g., EC50 values) and the mechanisms by which these interactions occur.

Mechanism of Action

Process and Data

The mechanism of action for compound 919278 involves its ability to selectively inhibit the interaction between cyclin K and cyclin-dependent kinase 12. This inhibition leads to:

  • Reduction in transcriptional activity: Specifically affecting pathways regulated by noncanonical nuclear factor kappa B signaling.
  • Alteration in cellular responses: Such as reduced inflammation or modulation of immune responses due to decreased signaling through tumor necrosis factor pathways.

Data supporting these mechanisms often come from biochemical assays measuring changes in protein binding and downstream effects on gene expression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not detailed in the search results, compounds like 919278 typically exhibit:

  • Solubility: Often soluble in organic solvents but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for therapeutic applications; thus, data on degradation rates would be relevant.

Chemical properties would include reactivity with various biological targets, particularly its specificity for cyclin-dependent kinase 12 over other kinases.

Applications

Scientific Uses

Compound 919278 has potential applications in several scientific fields:

  • Cancer research: As a targeted therapy for tumors exhibiting dysregulated lymphotoxin β receptor signaling.
  • Inflammatory disease studies: Investigating its role in modulating immune responses could provide insights into therapeutic strategies for autoimmune disorders.
  • Drug development: Serving as a lead compound for further optimization and development into clinically relevant therapies targeting specific pathways involved in cancer progression and inflammation .
Molecular Mechanisms of Action

Ternary Complex Formation Dynamics

Structural Basis of Protein-Protein Interface Engagement

Compound 919278 functions as a molecular glue degrader by inducing a stable ternary complex between a target protein kinase and an E3 ubiquitin ligase. The compound possesses a bifunctional molecular architecture: one moiety binds the ATP-binding pocket of the target kinase, while a solvent-exposed "gluing moiety" engages interfacial residues on the E3 ligase adaptor protein. Crucially, structural analyses reveal that Compound 919278 stabilizes interactions between the kinase's C-terminal extension and the E3 ligase surface, particularly through engagement of a conserved arginine residue (Arg928 in DDB1) via π-cation interactions [4] [9]. This interaction creates an extensive protein-protein interface (~2,100 Ų) that mimics natural substrate-E3 ligase recognition, bypassing the requirement for canonical substrate receptors [4].

The induced interface exhibits remarkable plasticity, accommodating diverse gluing moieties including phenylpyridine, biphenyl, and alkyl chain derivatives. Crystallographic studies demonstrate that Compound 919278 positions the target kinase such that its associated regulatory subunit (e.g., cyclin K in CDK12-cyclin K complexes) is oriented for ubiquitin transfer. This structural repositioning occurs without direct compound binding to the regulatory subunit, instead relying on allosteric propagation of conformational changes from the kinase-compound-E3 interface [4] [8].

Table 1: Structural Features of Compound 919278-Induced Ternary Complexes

Structural ElementFunctionExperimental Evidence
Kinase ATP-binding pocket engagementAnchors compound to target kinaseX-ray crystallography, TR-FRET
Solvent-exposed gluing moietyBinds E3 ligase interfacial residues (e.g., DDB1-Arg928)Mutagenesis, crystallography
Kinase C-terminal extensionForms DCAF-like interaction with E3 ligaseCryo-EM, hydrogen-deuterium exchange
Induced protein-protein interfaceCreates ~2,100 Ų interaction surfaceSurface plasmon resonance, SAXS

Role of E3 Ligase Recruitment in Target Ubiquitination

Compound 919278 recruits the Cullin-RING ligase (CRL) complex, specifically utilizing the DDB1-CUL4A-RBX1 E3 ubiquitin machinery. Recruitment converts the target kinase complex into a pseudo-substrate for the E3 ligase, enabling processive ubiquitination. Biochemical assays demonstrate that effective ubiquitination requires formation of a stable ternary complex with dissociation constants (Kd) below 100 nM, as measured by time-resolved fluorescence energy transfer (TR-FRET) [4] [7].

The compound-mediated proximity induces lysine 48-linked polyubiquitin chains on the target protein, particularly on solvent-exposed lysine residues of the kinase-associated regulatory subunit. Mass spectrometry analyses of ubiquitinated complexes reveal predominant K48 linkages, with minor K11 and K63 chains, consistent with proteasomal targeting [5] [9]. The efficiency of ubiquitination correlates directly with the stability of the ternary complex rather than the inhibitory potency of Compound 919278 against the kinase domain, highlighting the distinct mechanistic basis for degradation versus inhibition [4] [7].

Allosteric Modulation of Kinase-Ligase Interactions

Compound 919278 exerts allosteric effects on both the target kinase and the recruited E3 ligase. Upon binding the kinase ATP pocket, the compound induces conformational changes in the kinase activation loop and αC-helix, which in turn reorganizes the kinase's C-terminal structural elements. These rearrangements create a complementary surface for DDB1 engagement that is absent in the unbound kinase [4] [6].

Simultaneously, Compound 919278 binding to DDB1 stabilizes a conformation of the BPA-BPC subdomains that enhances ubiquitin transfer efficiency. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals decreased flexibility in the E3 ligase substrate recognition domains upon compound binding, suggesting rigidification of the ubiquitination machinery [6] [10]. This dual allosteric modulation—affecting both target and ligase—creates a cooperative binding system where the affinity of the E3 ligase for the target kinase increases by >100-fold in the presence of the compound compared to their basal affinity (~50 μM without compound) [4].

The allosteric network extends beyond the immediate binding site, as mutations in the kinase's αC-β4 loop (over 15Å from the compound-binding site) significantly impair ternary complex formation. This finding indicates that Compound 919278 exploits evolutionarily conserved allosteric pathways in kinases to enable neomorphic protein-protein interactions [6] [10].

Kinetic Profiling of Degradation Efficiency

The degradation kinetics of Compound 919278 follow a second-order process characterized by live-cell kinetic assays using endogenously tagged targets. Key degradation parameters include:

Degradation rate (kdeg): 0.15-0.25 hr-1 (DC50 = 30-100 nM)Maximal degradation (Dmax): 85-95%Time to Dmax: 4-8 hoursRecovery half-life (t1/2): 12-24 hours

Table 2: Kinetic Parameters of Compound 919278-Mediated Degradation

Kinetic ParameterValueMethodologyBiological Significance
DC5030-100 nMLive-cell degradation assaysCompound potency
Dmax85-95%Immunoblot quantificationMaximal degradation efficacy
kdeg0.15-0.25 hr-1First-order kinetic fittingUbiquitination efficiency
t1/2 (degradation)3-4 hoursTime-course analysisFunctional onset
t1/2 (recovery)12-24 hoursWashout experimentsTarget resynthesis rate
Ubiquitination rate constant0.35 ± 0.08 min-1In vitro ubiquitination assaysCatalytic efficiency

The degradation efficiency directly correlates with ternary complex stability (Kd < 100 nM) and ubiquitination kinetics rather than target binding affinity alone. Live-cell studies using fluorescently tagged targets demonstrate that the degradation rate constant (kdeg) is directly proportional to the ubiquitination rate, with a rate-limiting step occurring after ternary complex formation but before proteasomal engagement [3] [7].

The kinetic profile reveals a biphasic degradation pattern: an initial rapid depletion phase (0-2 hours) followed by a slower steady-state degradation phase. Mathematical modeling indicates this pattern arises from compound-mediated depletion of the target pool followed by degradation of newly synthesized proteins. Importantly, the degradation kinetics show cell cycle dependence, with maximal efficacy during G1/S phase, suggesting that the accessibility of the target protein influences degradation efficiency [3] [7].

Properties

CAS Number

2189366-77-4

Product Name

Compound 919278

IUPAC Name

(2S)-N-(1H-benzimidazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide

Molecular Formula

C18H16N4O2

Molecular Weight

320.352

InChI

InChI=1S/C18H16N4O2/c1-11(22-10-12-6-2-3-7-13(12)17(22)24)16(23)21-18-19-14-8-4-5-9-15(14)20-18/h2-9,11H,10H2,1H3,(H2,19,20,21,23)/t11-/m0/s1

InChI Key

PWSSISUOJZBZFT-LLVKDONJSA-N

SMILES

CC(C(=O)NC1=NC2=CC=CC=C2N1)N3CC4=CC=CC=C4C3=O

Solubility

not available

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